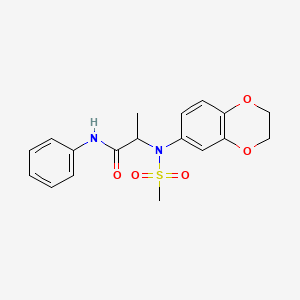
N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MNTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This leads to the arrest of the cell cycle and ultimately induces apoptosis, or programmed cell death. N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been found to reduce the expression of several oncogenes and increase the expression of tumor suppressor genes. N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its broad-spectrum antimicrobial activity. However, N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has limitations, such as its low solubility in aqueous media and potential toxicity at high concentrations.
Direcciones Futuras
For research on N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide include the development of more efficient synthesis methods, the investigation of its potential applications in combination therapy with other anticancer agents, and the exploration of its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's. Further studies are also needed to assess its safety and toxicity in vivo and to determine its pharmacokinetic properties.
Métodos De Síntesis
The synthesis method of N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide, which is then reacted with 3-amino-1H-tetrazole in the presence of a catalyst to yield N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide. The reaction is carried out under controlled conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has been studied extensively for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to have antimicrobial activity against several strains of bacteria and fungi.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-7-5-12(6-8-15)10-17-16(22)13-3-2-4-14(9-13)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYPFKSBXALVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate](/img/structure/B6045221.png)


![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)
![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)
![4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)
![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)

![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![ethyl 2-({[(4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045272.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)